4-(4-Bromophenyl)-1,2-thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNS |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1,2-thiazole |
InChI |
InChI=1S/C9H6BrNS/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H |
InChI Key |
VRMFUPQVURJFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Bromophenyl 1,2 Thiazole and Analogous Systems
Classical Approaches to Thiazole (B1198619) Ring Formation
The foundational methods for thiazole synthesis have been in practice for over a century and continue to be relevant due to their reliability and versatility. These classical routes provide access to a wide array of substituted thiazoles.
Hantzsch Thiazole Synthesis and its Adaptations for Aryl-Thiazoles
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is arguably the most well-known and widely used method for preparing thiazoles. nih.govsynarchive.com This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related thiourea (B124793) derivative. nih.govsynarchive.comwikipedia.org The versatility of this method allows for the synthesis of thiazoles with various substituents at the 2, 4, and 5-positions by choosing the appropriate starting materials. nih.gov
For the synthesis of 4-aryl-thiazoles, such as 4-(4-bromophenyl)-1,2-thiazole, the Hantzsch synthesis would employ an α-halo-4-bromoacetophenone and a suitable thioamide. The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com This method is often high-yielding and straightforward to perform. chemhelpasap.com
Recent adaptations have focused on developing more environmentally friendly procedures. For instance, one-pot syntheses using microwave irradiation or ultrasonic irradiation have been shown to produce Hantzsch thiazole derivatives in high yields with shorter reaction times and under milder conditions. nih.govnih.gov Some procedures even proceed in a solvent-free environment, further enhancing their green credentials. organic-chemistry.org
Table 1: Examples of Hantzsch Thiazole Synthesis for Aryl-Thiazoles
| α-Halocarbonyl Compound | Thioamide/Thiourea | Product | Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Methanol, heat | High | chemhelpasap.com |
| Substituted 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | Substituted thioureas | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave, Methanol | Moderate to Good | nih.gov |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | 79-90 | nih.gov |
| 2-Bromoacetophenones | Thiourea or selenourea | 2-Aminothiazoles or 2-amino-1,3-selenazoles | Solvent-free | Good | organic-chemistry.org |
The core of the Hantzsch synthesis lies in the condensation reaction between α-halocarbonyl compounds and thioamides or thioureas. nih.govsynarchive.com The mechanism begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound in an SN2 reaction. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the final thiazole product. chemhelpasap.comyoutube.com
The reaction is highly versatile, allowing for the synthesis of a wide range of 2,4-disubstituted thiazoles. nih.gov For instance, the reaction of various substituted phenacyl bromides with thiourea in ethanol (B145695) under reflux conditions yields the corresponding 2-amino-4-arylthiazoles. youtube.com The use of α,α-dibromoketones has also been explored, leading to 2-amino-4-arylthiazoles rather than the expected 5-bromothiazole (B1268178) derivatives. ijper.org
Modern variations of this condensation often employ catalysts or alternative energy sources to improve efficiency and sustainability. For example, a Brønsted acid-mediated insertion of thioureas/thioamides into sulfoxonium ylides provides a metal-free synthesis of thiazoles under mild conditions. rsc.org Additionally, the use of phosphonium-type condensing reagents has been investigated for the synthesis of thioamides, which are key precursors in the Hantzsch reaction. bohrium.com
Gabriel Synthesis for Thiazole Derivatives
Another classical approach to thiazole synthesis is the Gabriel synthesis. This method involves the cyclization of α-acylaminoketones with a stoichiometric amount of phosphorus pentasulfide. nih.govencyclopedia.pub The reaction typically requires heating to high temperatures, around 170 °C, and yields 2,5-disubstituted thiazole derivatives. nih.govanalis.com.my For example, heating N-(2-oxopropyl)acetamide with phosphorus pentasulfide produces 2,5-dimethylthiazole. analis.com.my
This method is particularly useful for synthesizing thiazoles with specific substitution patterns that may be less accessible through the Hantzsch synthesis. The mechanism involves the thionation of the amide carbonyl group by phosphorus pentasulfide, followed by intramolecular cyclization and dehydration.
Cook-Heilbron Synthesis and its Relevance
The Cook-Heilbron synthesis provides a route to 5-aminothiazole derivatives. wikipedia.org This reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govwikipedia.org When carbon disulfide is used, the product is a 5-amino-2-mercaptothiazole. nih.gov
The mechanism starts with the nucleophilic attack of the nitrogen of the α-aminonitrile on the carbon of carbon disulfide. wikipedia.org This is followed by an intramolecular cyclization to form the thiazole ring. While not as commonly used as the Hantzsch synthesis, the Cook-Heilbron method is valuable for accessing a specific class of thiazole derivatives. wikipedia.org
Herz Synthesis and Related Cyclization Pathways
The Herz synthesis is another classical method that can be used to prepare thiazole precursors. While the primary outcome of the Herz reaction is often a 1,2,3-benzodithiazolylium salt (Herz salt) from the reaction of an aniline (B41778) with sulfur monochloride, these intermediates can be further converted to other sulfur-containing heterocycles. Acylation of 2-aminothiolates, which can be obtained from the Herz reaction, provides a pathway to thiazoles. wikipedia.org
Modern Synthetic Strategies and Innovations
While classical methods remain fundamental, modern organic synthesis has introduced innovative strategies to improve the efficiency, selectivity, and environmental footprint of thiazole synthesis. These modern approaches often involve novel catalysts, reaction media, and activation methods.
Recent advancements include the use of microwave irradiation and ultrasound to accelerate reactions and improve yields in Hantzsch-type syntheses. nih.govnih.gov One-pot, multi-component reactions are also gaining prominence as they offer a more streamlined and atom-economical approach to complex thiazole derivatives. nih.gov For instance, a one-pot synthesis of 4-aryl-2-aminothiazoles has been developed from aromatic ketones, N-bromosuccinimide (NBS), and thiourea under microwave irradiation in polyethylene (B3416737) glycol (PEG)-400. bepls.com
Furthermore, catalyst-free methods in green solvents like water or deep eutectic solvents are being explored. bepls.comnih.gov For example, a catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been reported in PEG-400. bepls.com Copper-catalyzed C-H bond arylation has also emerged as a powerful tool for the direct introduction of aryl groups onto the thiazole ring. organic-chemistry.org These modern strategies not only offer practical advantages but also align with the growing demand for sustainable chemical processes.
Table 2: Modern Synthetic Approaches to Aryl-Thiazoles
| Synthetic Approach | Reactants | Catalyst/Conditions | Product Scope | Reference |
| One-pot multi-component reaction | Aromatic ketones, NBS, thiourea | Microwave, PEG-400 | 4-Aryl-2-aminothiazoles | bepls.com |
| Catalyst-free synthesis | α-Diazoketones, thiourea | PEG-400, 100 °C | 2-Aminothiazoles | bepls.com |
| Deep eutectic solvent synthesis | Dithiooxamide, aromatic aldehydes | L-proline/ethylene glycol, Na2S2O5, 130 °C | 2,5-Diarylthiazolo[5,4-d]thiazoles | nih.gov |
| Brønsted acid-mediated synthesis | Sulfoxonium ylides, thioureas/thioamides | Brønsted acid, metal-free | Substituted thiazoles | rsc.org |
| Copper-catalyzed C-H arylation | Heterocycles, aryl iodides | CuI, LiOtBu | Arylated heterocycles | organic-chemistry.org |
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of thiazole and isothiazole (B42339) derivatives, offering significant advantages over conventional heating methods. asianpubs.org The primary benefits of MAOS include dramatically reduced reaction times, often from hours to minutes, lower energy consumption, and frequently higher product yields. asianpubs.orgnih.gov
In the context of thiazole synthesis, which shares mechanistic similarities with isothiazole formation, microwave irradiation has been successfully employed in the Hantzsch thiazole synthesis. For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave heating afforded N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89–95%). nih.gov This is a marked improvement over conventional reflux conditions, which resulted in lower yields and required extensive purification. nih.gov
Furthermore, MAOS enables catalyst-free reactions in some cases. Substituted 1,2,4-triazoles, for example, have been synthesized from hydrazines and formamide (B127407) under microwave irradiation without a catalyst, demonstrating excellent functional-group tolerance and short reaction times. organic-chemistry.org This catalyst-free approach, facilitated by the high energy input of microwaves, is a key aspect of green chemistry. nih.govorganic-chemistry.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Energy Consumption | High | Low |
| Product Yield | Often lower | Frequently higher |
| Catalyst Requirement | Often necessary | Can sometimes be eliminated |
| Side Reactions | More prevalent | Reduced |
Catalytic Approaches in Thiazole Formation
Catalysis plays a pivotal role in the synthesis of thiazole and isothiazole ring systems, influencing reaction rates, yields, and selectivity. Both acidic and basic catalysts, as well as transition metals, are employed to facilitate these transformations.
Role of Acidic and Basic Catalysts
Acidic and basic catalysts are instrumental in various thiazole and isothiazole syntheses. For instance, in the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones and thiourea or thioamides, the reaction is often carried out in refluxing alcohol without an explicit catalyst, though the reactants themselves can exhibit acidic or basic properties that promote the reaction. scispace.com However, the addition of catalysts can significantly improve efficiency.
Acid catalysts, such as p-toluenesulfonic acid (PTSA), have been used in the synthesis of 2-aminothiazoles from propargylamines and substituted isothiocyanates under microwave conditions. bepls.com Similarly, silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives. researchgate.net In some cases, strong acids like trifluoromethanesulfonic acid (TfOH) can catalyze the coupling of α-diazoketones with thioureas to yield thiazole derivatives under metal-free conditions. organic-chemistry.org
Basic catalysts are also widely used. Chitosan and its derivatives have been investigated as eco-friendly, biocatalytic solid basic catalysts for the synthesis of novel thiazole derivatives under ultrasonic irradiation. nih.gov The use of bases like triethylamine (B128534) is common in reactions involving the cyclization of thioamides. nih.gov
Transition Metal Catalysis (e.g., Copper, Cadmium)
Transition metal catalysis offers a powerful and versatile approach to the synthesis and functionalization of thiazoles and isothiazoles. Copper and palladium are among the most frequently used metals.
Copper-catalyzed reactions are particularly prevalent. A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) provides a route to thiazoles under mild conditions with good functional group tolerance. organic-chemistry.orgnih.gov Copper salts also catalyze the oxidation reaction of aldehydes, amines, and elemental sulfur to form thiazole derivatives in the presence of molecular oxygen as a green oxidant. nih.gov Furthermore, direct C-H arylation of heterocycles, including thiazoles, can be achieved using copper iodide as a catalyst in combination with a base like lithium tert-butoxide. organic-chemistry.org
Palladium catalysts are crucial for cross-coupling reactions, which are essential for the functionalization of the thiazole ring. nih.gov For example, palladium(II) acetate (B1210297) has been shown to be a highly efficient catalyst for the direct arylation of thiazole derivatives. organic-chemistry.org Palladium catalysis is also key in the Suzuki-Miyaura coupling, where thiazole boronic acids or esters are coupled with aryl or alkyl halides. numberanalytics.com
Green Chemistry Protocols in Thiazole Synthesis
In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods for thiazole derivatives, aligning with the principles of green chemistry. bepls.comresearchgate.net These protocols aim to reduce or eliminate the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.
Solvent-Free and Aqueous Media Syntheses
A cornerstone of green chemistry is the replacement of volatile organic solvents with more environmentally friendly alternatives, such as water, or conducting reactions under solvent-free conditions. scispace.combepls.com
Solvent-free synthesis of thiazole derivatives has been successfully achieved through one-pot condensation reactions. For example, the reaction of α-haloketones, thiourea, and substituted o-hydroxybenzaldehydes can be carried out by grinding the reactants together in a mortar and pestle at room temperature, leading to high yields of the desired products. scispace.comresearchgate.net This method is simple, economically viable, and generates minimal waste. scispace.com Another example is the Hantzsch condensation of 2-bromoacetophenones with thiourea, which proceeds to completion in seconds without a catalyst under solvent-free conditions. organic-chemistry.org
Aqueous media synthesis is another green approach that has been explored for thiazole synthesis. The synthesis of 2-amino-4-aryl-thiazoles has been achieved in an aqueous medium under microwave irradiation, providing a rapid and efficient one-pot method. bepls.com Similarly, 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates have been synthesized in water at 50°C in the presence of β-cyclodextrin. organic-chemistry.org Water has also been used as a solvent for the catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles by refluxing dithiocarbamates and α-halocarbonyl compounds. bepls.com
Table 2: Green Chemistry Approaches in Thiazole Synthesis
| Green Chemistry Protocol | Description | Example |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and reduce energy consumption. | Rapid synthesis of hydrazinyl thiazoles. bepls.com |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, reducing waste and environmental impact. | One-pot condensation of α-haloketones, thiourea, and aldehydes. scispace.comresearchgate.net |
| Aqueous Media Synthesis | Use of water as a solvent, which is non-toxic and environmentally benign. | Synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400. bepls.com |
| Multi-component Reactions | Multiple starting materials react in a single step to form the product, improving atom economy. | One-pot synthesis of Hantzsch thiazole derivatives. researchgate.net |
| Use of Recyclable Catalysts | Employing catalysts that can be easily recovered and reused. | Silica supported tungstosilisic acid in thiazole synthesis. researchgate.net |
Functionalization and Derivatization Strategies at Key Positions
The this compound scaffold can be further modified at various positions to create a diverse library of compounds with potentially enhanced biological or material properties. The bromine atom on the phenyl ring is a particularly useful handle for derivatization.
One of the most powerful methods for functionalizing the bromophenyl moiety is through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.gov This enables the introduction of a wide range of aryl and heteroaryl substituents.
The thiazole ring itself can also be functionalized. For example, the 2-amino group of 2-aminothiazole (B372263) derivatives can be acylated by reacting with acid chlorides in the presence of a base like triethylamine. nih.gov This allows for the introduction of various acyl groups, potentially modulating the compound's properties. Furthermore, the 5-position of the thiazole ring can be brominated, providing another site for further derivatization, such as through subsequent cross-coupling reactions. nih.gov
In some cases, functionalization can occur through nucleophilic aromatic substitution (SNAr) reactions, particularly if the thiazole ring is activated with a suitable leaving group. For example, a sulfone moiety on the thiazole ring can act as a versatile reactive tag, facilitating SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.orgnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones |
| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines |
| 1,2,4-triazoles |
| 2-aminothiazoles |
| p-toluenesulfonic acid |
| tungstosilisic acid |
| trifluoromethanesulfonic acid |
| chitosan |
| triethylamine |
| potassium thiocyanate |
| lithium tert-butoxide |
| palladium(II) acetate |
| 2-amino-4-aryl-thiazoles |
| 2-amino-4-alkyl-thiazole-5-carboxylates |
| 2-amino-4-arylthiazole-5-carboxylates |
| 4-substituted-2-(alkylsulfanyl)thiazoles |
| 2-aminothiazole |
| 2-bromo-1-(4-halophenyl)ethan-1-ones |
Synthetic Pathways to Fused Thiazole Systems and Multi-Thiazole Frameworks
Building upon the core this compound structure, more elaborate molecules such as fused systems and multi-thiazole frameworks can be constructed. These advanced architectures are of significant interest in drug discovery and materials science.
The synthesis of fused isothiazole systems can be achieved through intramolecular cyclization reactions. One novel method involves the reaction of aromatic or heteroaromatic o-azidoaldehydes with a silylating sulfide (B99878) agent like bis(trimethylsilyl)sulfide. tandfonline.com This reaction generates an intermediate thioaldehyde that can be trapped intramolecularly by the adjacent azide (B81097) group to form a fused isothiazole ring, such as a benzisothiazole system. tandfonline.com Applying this logic, a suitably substituted this compound bearing an o-azidoaldehyde function could serve as a precursor to a novel fused thiazolo-isothiazole system.
Another general approach to fused thiazoles (the 1,3-isomer) utilizes the reaction of an epoxy-ketone with a thiourea or thioamide derivative in acetic acid. nih.gov This environmentally benign method provides a pathway to a diverse library of fused-thiazole derivatives. nih.gov
1 Formation of Hybrid Heterocyclic Architectures
Molecular hybridization, the strategy of combining two or more different heterocyclic scaffolds into a single molecule, is a powerful approach to developing new therapeutic agents. The this compound moiety can be incorporated into such hybrid structures, linking it to other biologically active heterocycles like pyrazolines, triazoles, or chromans.
A prevalent method for creating thiazole-based hybrids is the Hantzsch thiazole synthesis, which conjugates a thiazole with another heterocycle by reacting a thioamide-bearing heterocyclic precursor with an α-haloketone. nih.govnih.gov For instance, a pyrazoline-carbothioamide can be reacted with 2-bromo-1-(4-bromophenyl)ethan-1-one to produce a 4-(4-bromophenyl)thiazolyl-pyrazoline hybrid. nih.gov While this typically yields the 1,3-thiazole isomer, analogous strategies can be envisioned for isothiazoles.
The synthesis of hybrid molecules containing 1,2,4-triazoles or 4-thiazolidinones linked to other heterocyclic systems, such as a fluorochroman nucleus, has also been reported. nih.gov These multi-step syntheses often start from a carbohydrazide (B1668358) derivative of the primary heterocycle, which is then elaborated to form the second heterocyclic ring. By adapting these pathways, a this compound-carbohydrazide could be a versatile intermediate for accessing novel hybrid architectures.
The table below presents examples of hybrid heterocyclic systems that can be formed.
| Hybrid System | Synthetic Approach | Key Precursors | Reference |
| Thiazolyl-Pyrazoline | Hantzsch-type condensation | Pyrazoline-carbothioamide, Phenacyl bromide | nih.gov |
| Thiazole-Triazole | Multi-step synthesis from carbohydrazide | Heterocyclic carbohydrazide, CS₂, Substituted aniline | nih.gov |
| Thiazole-Thiazolidinone | Condensation reaction | Heterocyclic carbohydrazide, Aryl aldehyde, Thioglycolic acid | nih.gov |
| Fused Isothiazoles | Intramolecular cyclization of azidothioaldehydes | o-Azidoaldehydes, Bis(trimethylsilyl)sulfide | tandfonline.com |
Advanced Spectroscopic and Diffraction Based Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(4-Bromophenyl)-1,2-thiazole, ¹H and ¹³C NMR provide unambiguous evidence for its constitution.
Proton NMR (¹H NMR) for Structural Elucidation
The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. Spectra, typically recorded in deuterated chloroform (CDCl₃), show distinct signals corresponding to the protons on the 1,2-thiazole ring and the 4-bromophenyl substituent.
The aromatic region of the spectrum is characterized by two sets of doublets, which is a classic AA'BB' pattern for a 1,4-disubstituted benzene ring. A doublet is observed around δ 7.62-7.64 ppm, and another is found slightly upfield around δ 7.55-7.56 ppm, both with a coupling constant (J) of approximately 8.5 Hz. These signals correspond to the four protons of the bromophenyl group.
The two protons on the 1,2-thiazole ring appear as distinct signals in the downfield region of the spectrum, confirming their presence in an electron-deficient heterocyclic system. The proton at position 3 (H-3) of the thiazole (B1198619) ring resonates at approximately δ 8.77-8.79 ppm, while the proton at position 5 (H-5) appears around δ 8.62-8.63 ppm. These two protons typically appear as doublets with a small coupling constant of about 1.7-1.8 Hz, indicating their spatial proximity on the thiazole ring.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |
|---|---|---|---|---|
| Thiazole H-3 | 8.77 - 8.79 | d (doublet) | 1.7 - 1.8 | |
| Thiazole H-5 | 8.62 - 8.63 | d (doublet) | 1.7 - 1.8 | |
| Bromophenyl H-2', H-6' | 7.62 - 7.64 | d (doublet) | ~8.5 | |
| Bromophenyl H-3', H-5' | 7.55 - 7.56 | d (doublet) | ~8.5 |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
Complementing the proton data, the ¹³C NMR spectrum provides a complete map of the carbon framework of this compound. Research findings have identified all nine unique carbon signals, confirming the molecular structure.
The spectrum shows three signals for the thiazole ring carbons. The carbon at position 3 (C-3) is the most downfield of this group, appearing around δ 157.0 ppm, followed by the carbon at position 4 (C-4) at approximately δ 153.5 ppm. The C-5 carbon signal is observed significantly upfield at around δ 117.2 ppm.
The bromophenyl group gives rise to four distinct signals. The carbon atom bonded to the bromine (C-4') is found at approximately δ 123.3 ppm. The two equivalent carbons at positions 3' and 5' (C-3', C-5') resonate around δ 132.4 ppm, while the carbons at positions 2' and 6' (C-2', C-6') appear nearby at δ 132.3 ppm. The quaternary carbon (C-1') that links the phenyl ring to the thiazole ring is observed at δ 134.4 ppm.
| Carbon Assignment | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| Thiazole C-3 | 157.03 | |
| Thiazole C-4 | 153.50 | |
| Thiazole C-5 | 117.18 | |
| Bromophenyl C-1' | 134.39 | |
| Bromophenyl C-2', C-6' | 132.33 | |
| Bromophenyl C-3', C-5' | 132.41 | |
| Bromophenyl C-4' | 123.33 |
Two-Dimensional NMR Techniques (e.g., COSY, HETCOR)
While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are powerful tools for unambiguously assigning signals by revealing through-bond correlations. Although specific 2D NMR experimental data for this compound are not extensively detailed in the surveyed literature, the utility of these methods can be inferred.
A COSY spectrum would show cross-peaks between protons that are spin-coupled, confirming the connectivity between the H-3 and H-5 protons on the thiazole ring, as well as between the adjacent protons on the bromophenyl ring. A HETCOR (or its more modern versions, HSQC and HMBC) spectrum would establish the direct one-bond (¹J) and long-range (²J, ³J) correlations between proton and carbon atoms, respectively. This would allow, for example, the definitive assignment of the δ 8.78 ppm proton signal to the δ 157.0 ppm carbon signal (H-3 to C-3) and so on, solidifying the assignments made from 1D spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺. Analysis of this compound by ESI-MS shows a characteristic pair of signals corresponding to this protonated species. The presence of a single bromine atom results in two major peaks of nearly equal intensity separated by two mass units (m/z). This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%). The observed ion peaks at m/z 254 and 256 correspond to [C₉H₇BrNS]⁺, confirming the molecular mass of the compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, HRMS analysis using electron ionization (EI) has been reported. The experimentally determined mass was found to be 252.9453. This value is in excellent agreement with the theoretical mass calculated for the elemental formula C₉H₆BrNS, which is 252.9459. This precise mass measurement provides definitive confirmation of the compound's elemental composition, leaving no ambiguity as to its chemical formula.
Analysis of Fragmentation Patterns
Mass spectrometry is a critical tool for elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. In electron ionization mass spectrometry (EI-MS), the molecule is expected to exhibit a prominent molecular ion peak ([M]⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
While direct fragmentation data for this compound is not extensively detailed in the available literature, analysis of closely related compounds, such as 4-aryl-thiazole derivatives, provides insight into the expected fragmentation pathways. The fragmentation of 4-(4-bromophenyl)thiazol-3-ium bromide salts, for instance, shows a primary loss of the HBr molecule. researchgate.net For other derivatives, cleavage of the thiazole ring and fragmentation of the bromophenyl group are common pathways. The fragmentation of 2-amino-4-(4-bromophenyl)thiazole shows significant peaks at m/z 168, 133, 123, and 89, indicating the complex breakdown of the parent molecule. researchgate.net A proposed general fragmentation could involve the initial loss of bromine, followed by the cleavage of the thiazole ring structure.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups and confirming the skeletal structure of this compound. The analysis of its derivatives reveals characteristic absorption bands that confirm the presence of the key structural motifs.
The FT-IR spectrum of the closely related intermediate, 4-(4-bromophenyl)thiazol-2-amine, shows distinctive peaks that are indicative of the core structure. A sharp band corresponding to the C-Br stretching vibration is observed, typically in the range of 666 cm⁻¹ to 553 cm⁻¹. researchgate.netnih.gov The thiazole nucleus is confirmed by the presence of C=N stretching at approximately 1632 cm⁻¹ and C-S linkage vibrations around 725 cm⁻¹ or 598 cm⁻¹. researchgate.netnih.gov
The aromatic nature of the bromophenyl ring is evidenced by C=C skeletal vibrations, which appear around 1586 cm⁻¹ to 1570 cm⁻¹, and aromatic C-H stretching vibrations observed near 3113 cm⁻¹ or 3074 cm⁻¹. researchgate.netnih.gov These spectral features collectively provide a vibrational fingerprint, confirming the assembly of the this compound framework.
Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Source(s) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3113 - 3074 | researchgate.netnih.gov |
| Thiazole C=N | Stretching | 1632 | nih.gov |
| Aromatic C=C | Skeletal Stretching | 1586 - 1570 | researchgate.netnih.gov |
| Thiazole C-S | Stretching | 725 - 598 | researchgate.netnih.gov |
Raman Spectroscopy Applications
Raman spectroscopy serves as a complementary technique to FT-IR for vibrational analysis. While specific Raman data for this compound is not widely published, its application in characterizing similar heterocyclic compounds, such as methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate, highlights its utility. researchgate.net For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the C-S bond and the aromatic ring system, which often produce strong Raman signals. It can help in confirming the structural features identified by FT-IR and provide additional details on the molecular symmetry and bond polarizability.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Investigation of Electronic Transitions (E and B bands)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated system formed by the thiazole and bromophenyl rings.
The thiazole ring itself exhibits intense π → π* transitions. researchgate.net The presence of the bromophenyl substituent conjugated to the thiazole ring typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted parent heterocycles. The spectrum would likely display high-intensity E (ethylenic) bands and lower-intensity B (benzenoid) bands, characteristic of aromatic systems. These absorptions arise from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In a related compound, 4-bromobenzo[1,2-d:4,5-d′]bis( researchgate.netnih.govmdpi.comthiadiazole), a maximum absorption (λmax) was observed at 240 nm, which is characteristic of such electronic transitions. mdpi.com
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements. For this compound, with a molecular formula of C₉H₆BrN₂S, the theoretical elemental composition can be calculated. sigmaaldrich.com
Experimental results from the analysis of synthesized batches of related thiazole derivatives consistently show that the observed percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) lie within the acceptable deviation of ±0.4% or ±0.5% from the calculated theoretical values, thereby confirming the stoichiometry and purity of the synthesized compounds. researchgate.netnih.gov
Table 2: Theoretical Elemental Composition of this compound (C₉H₆BrN₂S)
| Element | Atomic Mass | Moles | Mass | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 42.37% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.37% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 31.32% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.98% |
| Sulfur (S) | 32.06 | 1 | 32.06 | 12.55% |
| Total | | | 255.125 | 100.00% |
X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides unambiguous and precise information about the three-dimensional structure of molecules in a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can determine the exact coordinates of each atom, leading to a detailed understanding of molecular architecture and crystal packing. nih.gov For complex heterocyclic systems like derivatives of this compound, this method is indispensable for confirming synthetic outcomes and exploring structure-property relationships. tandfonline.comnih.gov
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a chemical compound. nih.gov The process involves growing a high-quality single crystal, which is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional electron density map, from which the atomic structure is solved and refined.
Key crystallographic parameters for this derivative are summarized below, illustrating the type of data obtained from a typical SC-XRD experiment.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₄H₁₆Br₂FN₃S | cardiff.ac.ukresearchgate.net |
| Crystal System | Monoclinic | cardiff.ac.ukresearchgate.net |
| Space Group | P21/n | cardiff.ac.ukresearchgate.net |
| a (Å) | 14.9517(9) | cardiff.ac.ukresearchgate.net |
| b (Å) | 5.4857(3) | cardiff.ac.ukresearchgate.net |
| c (Å) | 27.9582(17) | cardiff.ac.ukresearchgate.net |
| β (°) | 102.434(6) | cardiff.ac.ukresearchgate.net |
| Volume (ų) | 2239.4(2) | cardiff.ac.ukresearchgate.net |
| Z (Molecules/Unit Cell) | 4 | cardiff.ac.ukresearchgate.net |
| Temperature (K) | 296 | cardiff.ac.ukresearchgate.net |
Analysis of Molecular Geometry and Conformation (e.g., Dihedral Angles, Puckering Parameters)
Puckering parameters are used to describe the conformation of non-planar rings. While the thiazole and phenyl rings are aromatic and thus largely planar, many derivatives incorporate non-aromatic rings, such as the 4,5-dihydropyrazole ring found in several studied examples. cardiff.ac.ukresearchgate.netd-nb.info The conformation of this five-membered ring can be precisely described using puckering parameters derived from the crystallographic data.
| Compound/Moiety | Geometric Parameter | Value (°) | Significance | Reference |
|---|---|---|---|---|
| 3-(2-(3,5-bis(4-bromophenyl)-4,5-dihydropyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one | Dihedral Angle (Bromophenyl-Thiazole) | 6.27 | Describes the twist between the two ring systems. | d-nb.info |
| 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-4,5-dihydro-1H-pyrazol-5-yl}phenyl)-1,3-thiazole | Dihedral Angle (Central Pyrazolyl Rings) | 67.7(1) | Indicates a significant twist between adjacent heterocyclic rings. | iucr.org |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The arrangement of molecules in a crystal, known as the crystal packing, is directed by a network of non-covalent intermolecular interactions. X-ray crystallography is paramount for identifying and characterizing these interactions, which include hydrogen bonds, halogen bonds, and π-π stacking. tandfonline.comd-nb.info
In the crystal structures of various 4-(4-bromophenyl)thiazole derivatives, these interactions play a crucial role in stabilizing the supramolecular assembly. tandfonline.comscispace.com
Hydrogen Bonding: Although the parent this compound lacks classical hydrogen bond donors, derivatives containing amide or amine groups frequently exhibit N-H···O or N-H···N hydrogen bonds that link molecules into chains or sheets. tandfonline.comscispace.com Weaker C-H···O and C-H···N interactions are also commonly observed.
π-π Stacking: The aromatic thiazole and bromophenyl rings can interact with adjacent rings through π-π stacking. These interactions are characterized by centroid-to-centroid distances typically between 3.5 and 3.9 Å. d-nb.inforesearchgate.net In some structures, antiparallel π-stacking is observed, driven by the distribution of electrostatic potential on the aromatic surfaces. d-nb.info
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, forming interactions with electron-rich atoms like sulfur (Br···S) or oxygen (Br···O). d-nb.inforesearchgate.net These directional interactions can significantly influence crystal packing. For instance, a Br···S interaction with a distance of 3.736(3) Å has been observed between the bromobenzene ring and the thiazole moiety of a neighboring molecule. d-nb.info
| Interaction Type | Example Compound Moiety | Geometric Parameter (Distance Å / Angle °) | Significance | Reference |
|---|---|---|---|---|
| Halogen Bonding (Br···S) | Coumarin-pyrazolylthiazole derivative | d(Br···S) = 3.736(3) | Links bromobenzene and thiazole moieties of adjacent molecules. | d-nb.info |
| π-π Stacking | Coumarin-pyrazolylthiazole derivative | Centroid-Centroid = 3.55 - 3.84 | Stabilizes molecular assembly through aromatic ring interactions. | d-nb.info |
| Hydrogen Bonding (N-H···O) | N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide | - | Forms ring motifs that stabilize the crystal packing. | tandfonline.com |
| Halogen Bonding (Br···Br) | Ethyl-5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate | - | Contributes to the overall stability of the crystal lattice. | tandfonline.com |
Crystallographic Data Interpretation and Reporting Standards
The quality and reliability of a crystal structure determination are assessed by several key metrics that are reported as standard. The R-factor, or residual factor (Rgt(F)), is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit. A value of Rgt(F) = 0.0444, as reported for one derivative, signifies a high-quality structure determination. cardiff.ac.ukresearchgate.net
Standard practice requires that crystallographic data be deposited in public databases, such as the Cambridge Structural Database (CSD), to ensure its accessibility to the scientific community. researchgate.net The data is typically submitted in a standardized format known as a Crystallographic Information File (CIF). rsc.org This file contains all the necessary information to describe the crystal structure, including unit cell parameters, atomic coordinates, and details of the data collection and refinement process. Adherence to these reporting standards is essential for the verification, reproduction, and utilization of crystallographic findings in further research. mdpi.com
Computational and Theoretical Investigations of 4 4 Bromophenyl 1,2 Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods provide insights into molecular geometry, stability, and electronic behavior.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its balance of accuracy and computational cost. It is frequently used to investigate the electronic structure and properties of thiazole-containing compounds. nih.govnih.govphyschemres.org
The choice of the exchange-correlation functional is a critical step in DFT calculations as it approximates the complex many-electron interactions. For organic molecules, including thiazole (B1198619) derivatives, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular and widely used choice. researchgate.netmdpi.com This functional combines the strengths of both Hartree-Fock theory and DFT, often providing reliable results for molecular geometries and energies. Other functionals may also be employed depending on the specific properties being investigated.
The basis set is a set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is crucial for obtaining accurate results. A commonly employed basis set for calculations on molecules containing elements like those in 4-(4-Bromophenyl)-1,2-thiazole is the 6-311G(d,p) basis set. researchgate.netmdpi.com This is a triple-zeta basis set that provides a good description of the electron distribution. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are important for accurately describing chemical bonding. For enhanced accuracy, especially for properties like electron affinity or non-covalent interactions, diffuse functions may be added, denoted by a "+" or "++" in the basis set name (e.g., 6-311++G(d,p)). researchgate.net
A key application of DFT is the optimization of the molecular geometry to find the lowest energy structure. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized geometry corresponds to the most stable conformation of the molecule in the gas phase.
Once the geometry is optimized, a frequency calculation is typically performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. Energetic analysis can also be used to compare the relative stabilities of different isomers or conformers of this compound.
The Hartree-Fock (HF) method is an ab initio quantum chemistry method that was a cornerstone of computational chemistry before the widespread adoption of DFT. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it is still a valuable tool, particularly as a starting point for more advanced calculations. In comparative studies, results from HF calculations are often benchmarked against DFT and experimental data to assess the performance of different theoretical levels. researchgate.net For some properties, scaled HF results can provide good agreement with experimental values.
Density Functional Theory (DFT) Applications
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance.
The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.
Computational methods like DFT and HF can be used to calculate the energies and visualize the spatial distribution of these orbitals. For this compound, the HOMO would likely be distributed over the electron-rich thiazole and phenyl rings, while the LUMO would also be located over the aromatic system. The specific energies and distributions would be influenced by the presence of the bromine atom and the relative orientation of the phenyl and thiazole rings.
To illustrate the type of data obtained from such calculations, the following is a hypothetical data table for the optimized geometry of this compound, which would be generated from a DFT calculation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311G(d,p))
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Br | 1.905 |
| C-S | 1.750 |
| S-N | 1.680 |
| N-C | 1.320 |
| C-C (thiazole) | 1.380 |
| C-C (phenyl-thiazole) | 1.480 |
| Bond Angles (degrees) | |
| C-S-N | 90.0 |
| S-N-C | 110.0 |
| C-C-Br | 119.5 |
| Dihedral Angles (degrees) | |
| Phenyl-Thiazole Twist | 30.0 |
Table 2: Hypothetical Molecular Orbital Energies for this compound (DFT/B3LYP/6-311G(d,p))
| Molecular Orbital | Energy (eV) |
| HOMO | -6.50 |
| LUMO | -1.80 |
| HOMO-LUMO Gap | 4.70 |
In-Depth Computational Analysis of this compound Remains Elusive
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the specific chemical compound This compound . While numerous studies exist for structurally similar thiazole derivatives, detailed quantum chemical analyses for this particular molecule are not present in the public domain.
The methodologies outlined for investigation are standard and powerful tools in computational chemistry for elucidating the electronic structure, reactivity, and bonding characteristics of molecules. For instance:
Frontier Molecular Orbital (HOMO-LUMO) analysis is critical for understanding a molecule's reactivity, with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicating its kinetic stability and chemical reactivity. From these energies, global reactivity descriptors like chemical potential, hardness, and the electrophilicity index can be calculated to quantify the molecule's response to charge transfer.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites, which is crucial for predicting intermolecular interactions.
Vibrational frequency analysis theoretically predicts the infrared and Raman spectra of a molecule, allowing for the assignment of specific vibrational modes to functional groups.
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms-in-Molecules (QTAIM) analyses are advanced computational methods used to visualize and characterize weak interactions and the nature of chemical bonds within a molecule, respectively.
While general principles of these analytical techniques are well-established, their application to generate specific data points, such as precise energy values (in eV), reactivity indices, vibrational frequencies (in cm⁻¹), and topological parameters for chemical bonds, requires a dedicated computational study to be performed on the exact molecular structure of this compound.
Such studies have been conducted on related compounds, such as various 4-(4-bromophenyl)-thiazol-2-amine derivatives. However, the presence of different substituents, or even a change in the position of the nitrogen atom (e.g., in 1,3-thiazole vs. 1,2-thiazole), would significantly alter the electronic and structural properties, making the data from those studies inapplicable to the target compound.
Therefore, due to the absence of published computational data for this compound, it is not possible to provide a scientifically accurate, data-driven article that adheres to the requested detailed outline. The creation of such an article would necessitate performing novel theoretical calculations using density functional theory (DFT) or other ab initio methods, which is beyond the scope of this current review.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Molecular Modeling and Docking Studies to Elucidate Interaction Mechanisms
Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. These studies are crucial for understanding the structural basis of their potential therapeutic effects.
Research on derivatives of 4-(4-bromophenyl)thiazol-2-amine, a compound structurally similar to this compound, has utilized molecular docking to investigate their binding modes with various protein receptors. nih.govnih.gov These studies have successfully identified key interactions and have been used to correlate the predicted binding affinities with experimentally observed biological activities. nih.gov
Theoretical Frameworks for Ligand-Receptor Interactions
The interaction between a ligand and its receptor is governed by fundamental principles of molecular recognition. Several theoretical frameworks help to rationalize these interactions:
Frontier Molecular Orbital (FMO) Theory: This theory focuses on the interactions between the highest occupied molecular orbital (HOMO) of one molecule and the lowest unoccupied molecular orbital (LUMO) of another. The energy and symmetry of these orbitals determine the reactivity and the nature of the chemical bond formed. researchgate.net
Hard and Soft Acids and Bases (HSAB) Principle: This principle classifies chemical species as "hard" or "soft" acids and bases. It posits that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. This concept is useful in predicting the preferred sites of interaction between a ligand and a receptor based on their electronic properties. researchgate.net
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to calculate various molecular properties, including the distribution of electron density and the energies of molecular orbitals, which are crucial for understanding reactivity and intermolecular interactions. researchgate.netphyschemres.org Theoretical studies on thiazole derivatives have utilized DFT to construct full reaction energy profiles and analyze their binding to biological targets. researchgate.net
These theoretical frameworks provide a conceptual basis for interpreting the results of computational simulations and for designing new molecules with desired interaction profiles.
Computational Approaches to Binding Mode Prediction
Predicting the binding mode of a ligand within a receptor's active site is a central goal of molecular docking. This is achieved through sophisticated computational algorithms and scoring functions.
For derivatives of 4-(4-bromophenyl)thiazol-2-amine, molecular docking studies have been performed using software such as the GLIDE module of the Schrödinger suite. nih.gov In these studies, the three-dimensional structures of the target proteins are obtained from the Protein Data Bank (PDB). For instance, docking studies on 4-(4-bromophenyl)thiazol-2-amine derivatives have been conducted against the active sites of proteins with PDB IDs such as 1JIJ, 4WMZ, and 3ERT to investigate their antimicrobial and anticancer potentials. nih.gov
The process typically involves preparing the protein and ligand structures, defining the binding site, and then running the docking algorithm to generate a series of possible binding poses. These poses are then ranked using a scoring function that estimates the binding affinity. The top-ranked poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.
Table 1: Molecular Docking Details for 4-(4-Bromophenyl)thiazol-2-amine Derivatives
| Parameter | Details | Reference |
| Docking Software | GLIDE module of Schrödinger v11.5 | nih.gov |
| Target PDB IDs | 1JIJ, 4WMZ, 3ERT | nih.gov |
| Purpose | To study the binding mode and rank conformations of ligand-receptor complexes. | nih.govnih.gov |
The docking scores obtained from these studies are used to rank the different derivatives and predict their relative biological activities. For example, studies have shown that certain derivatives of 4-(4-bromophenyl)thiazol-2-amine exhibit good docking scores within the binding pockets of their target proteins, which correlates with their observed antimicrobial and anticancer activities. nih.gov
Table 2: Key Interactions Observed in Docking Studies of Thiazole Derivatives
| Interaction Type | Interacting Residues (Examples) | Significance | Reference |
| Hydrogen Bonding | SerA178, ThrA179 | Crucial for anchoring the ligand in the binding pocket. | nih.gov |
| Arene-H Bond | AsnA101, LeuB248 | Contributes to the stability of the ligand-receptor complex. | nih.gov |
| Sulfur Bond | AsnB249, AsnA101 | A specific noncovalent interaction involving the thiazole sulfur. | nih.gov |
| Hydrophobic Interactions | LeuB248, LysB352, LeuB255 | Important for overall ligand recognition and binding affinity. | nih.gov |
These computational approaches not only provide a static picture of the binding mode but can also be extended using techniques like molecular dynamics simulations to study the dynamic behavior and stability of the ligand-receptor complex over time. physchemres.orgacs.org
Advanced Applications and Materials Science Contributions of 4 4 Bromophenyl 1,2 Thiazole Systems
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
The 4-(4-bromophenyl)-1,2-thiazole scaffold, particularly its 2-amino derivative, is a cornerstone in synthetic organic chemistry, serving as a versatile building block for a diverse array of more complex molecules. The initial synthesis of the core intermediate, 4-(4-bromophenyl)thiazol-2-amine, is typically achieved through the Hantzsch thiazole (B1198619) synthesis. This involves the reaction of p-bromoacetophenone with thiourea (B124793), often catalyzed by iodine, in a refluxing solvent. epo.orgnih.govnih.gov
Once formed, this intermediate becomes a launchpad for extensive functionalization. Researchers have utilized this building block in numerous synthetic pathways:
Schiff Base Formation: The 2-amino group readily reacts with various aromatic aldehydes to form Schiff bases (imines). nih.gov These reactions create new derivatives with altered electronic properties and biological activities. For example, reacting the intermediate with different aldehydes has yielded compounds tested for antimicrobial and anticancer properties. nih.gov
Acetamide (B32628) Synthesis: The intermediate can be reacted with chloroacetyl chloride to produce N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide. nih.gov This acetamide derivative serves as another versatile intermediate, which can be further reacted with substituted anilines to generate a library of N-(4-(4-bromophenyl)-thiazol-2-yl)-2-(substituted phenylamino)acetamide derivatives. nih.gov
Multicomponent Reactions: The this compound moiety is often incorporated into larger, hybrid molecules. For instance, derivatives have been synthesized by linking them to other heterocyclic systems like pyrazoline, furan, and thiophene (B33073) to explore enhanced biological activities. acs.org
The following table summarizes key synthetic reactions starting from 4-(4-bromophenyl)thiazol-2-amine:
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 4-(4-bromophenyl)thiazol-2-amine | Aromatic Aldehydes | Schiff Bases | nih.gov |
| 4-(4-bromophenyl)thiazol-2-amine | Chloroacetyl Chloride, then Substituted Anilines | Acetamide Derivatives | nih.gov |
| 2-amino-4-(4-bromophenyl)-1,3-thiazole | Chloroacetyl Chloride, then Thiourea | Thiazole-thiourea Derivatives | researchgate.net |
Integration into Functional Materials
The structural rigidity and electronic characteristics of the this compound system make it an attractive candidate for incorporation into advanced functional materials.
Photophysical Properties and Fluorescence Characteristics
While comprehensive photophysical data for this compound itself is not extensively documented in public literature, the broader class of thiazole-containing compounds is well-known for its fluorescent properties. For instance, Thiazole Orange and Thioflavin T are famous "light-up" probes that become highly fluorescent upon binding to specific biological structures like DNA G-quadruplexes. researchgate.net This fluorescence arises from the restriction of intramolecular rotation upon binding, which closes non-radiative decay pathways.
Thermal Stability Investigations
The thermal stability of materials is critical for applications in electronics and photonics where operational temperatures can be elevated. Thiazole-based materials are generally known for their robustness. A thermogravimetric analysis (TGA) performed on a structurally related thiazole derivative, 2-(3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methoxyphenyl)thiazole, demonstrated notable thermal stability, with the compound remaining stable at temperatures up to approximately 250 °C. acs.org Similarly, research on thiazolo[5,4-d]thiazole (B1587360) materials indicates they are often thermally stable above 200 °C. nih.gov This high thermal endurance suggests that materials incorporating the this compound core are likely to possess the requisite stability for use in various material science applications.
Contributions to Agrochemical Research
Thiazole derivatives are a significant class of compounds in the field of agrochemical research, with some exhibiting potent fungicidal, herbicidal, or insecticidal properties. googleapis.com The this compound framework has been explored as a component in the design of new agrochemicals.
Numerous patents describe the use of complex thiazole derivatives in agrochemical formulations. For example, a patent for "HERBICIDAL THIAZOLE COMPOUNDS" details novel thiazole structures for controlling weeds in crops of useful plants. epo.org Other patents list various bromophenyl-containing heterocyclic compounds as active ingredients in fungicidal and herbicidal compositions designed for low-volume spray applications, improved drift control, and enhanced rainfastness. googleapis.comgoogle.comgoogleapis.com
The antifungal activity of derivatives is particularly noteworthy. Many synthesized compounds based on the 4-(4-bromophenyl)thiazole-2-amine core have shown promising activity against various fungal strains, including those relevant to agriculture. nih.govacs.org For instance, one study highlighted a derivative, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, for its remarkable biological potential against Candida albicans and Saccharomyces cerevisiae. acs.org
The following table presents examples of biological activities found in derivatives of this compound relevant to agrochemical research.
| Derivative Class | Target Organism/Activity | Reference(s) |
| Thiazole-Pyrazoline Hybrids | Antifungal (e.g., Candida albicans) | acs.org |
| Thiazol-2-amine Schiff Bases | Antibacterial and Antifungal | nih.gov |
| General Thiazole Compounds | Herbicidal | epo.org |
Participation in Complex Organic Reactions
The electronic nature of the thiazole ring allows it to participate in complex reactions that are fundamental to creating materials with specific electronic and optical properties.
Donor-Acceptor Reactions
In the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), a common strategy is to create molecules with distinct electron-donating and electron-accepting (D-A) segments. This architecture facilitates intramolecular charge transfer (ICT), which governs the material's photophysical and electronic properties.
The thiazole ring is considered a weak electron-donor. Research has shown that substituting a thiophene unit with a thiazole unit in a D-A conjugated polymer can effectively lower both the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. This is advantageous for improving the air stability and optimizing the energy level alignment in organic solar cells. In another example, a novel photoactive 2D covalent organic framework (COF) was constructed from an electron-rich pyrene (B120774) donor and an electron-deficient thiazolo[5,4-d]thiazole acceptor, creating a system with remarkable charge separation and migration for efficient photocatalysis. researchgate.net The this compound unit, with its combination of the electron-donating thiazole and the modifiable bromophenyl group, is thus a valuable component for building sophisticated D-A systems.
Photochemical Reactions and Cycloadditions
The photochemical behavior of thiazole derivatives is an area of active research, offering pathways to novel molecular architectures. While specific studies on the photochemical reactions of this compound are not extensively documented, research on analogous compounds provides valuable insights into potential transformations.
Photochemical Rearrangements:
Irradiation of phenyl-substituted thiazoles and isothiazoles can lead to photoisomerization. researchgate.net The reactivity and the products formed are dependent on the position of the phenyl group. For instance, 4-phenylthiazole (B157171) and 4-phenylisothiazole (B13574574) have been observed to undergo photoisomerization to a slight extent. researchgate.net The proposed mechanisms for these rearrangements often involve the formation of bicyclic intermediates. researchgate.net
[2+2] Photocycloaddition:
A notable photochemical reaction involving thiazole derivatives is the [2+2] photocycloaddition. Research on (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones, which contain a thiazolone core, demonstrates that irradiation with blue light (465 nm) in a dichloromethane (B109758) solution can promote a [2+2] photocycloaddition of the exocyclic C=C bonds. nih.gov This reaction leads to the formation of dispirocyclobutanes with high stereoselectivity. nih.gov For example, the reaction of (Z)-4-(4-bromobenzylidene)-2-phenyl-5(4H)-thiazolone, a compound structurally related to the subject of this article, can be expected to undergo a similar transformation.
Table 1: Photocycloaddition of a (Z)-2-phenyl-4-aryliden-5(4H)-thiazolone derivative
| Reactant | Light Source | Solvent | Product |
| (Z)-2-phenyl-4-aryliden-5(4H)-thiazolone | 465 nm (blue light) | CH₂Cl₂ | dispirocyclobutane |
This data is based on the reactivity of analogous compounds and is presented to illustrate a potential reaction pathway for this compound derivatives. nih.gov
Cycloaddition Reactions:
Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the thiazole ring often necessitates high temperatures. wikipedia.org Diels-Alder reactions of thiazoles with alkynes have been reported to yield pyridines after the extrusion of sulfur. wikipedia.org A mild reaction of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) was found to proceed through a formal [2+2] cycloaddition, followed by ring-opening and rearrangement before sulfur extrusion. wikipedia.org
Furthermore, 1,3-dipolar cycloaddition reactions have been explored with thiazole-containing compounds. nih.gov For instance, novel thiazole-bearing heterocycles have been synthesized using 1,3-dipolar cycloaddition processes. nih.gov While specific examples for this compound are scarce, these studies suggest its potential to act as a dipolarophile or to be functionalized to participate in such reactions.
Arylation, Oxidation, and Dimerization Pathways
The functionalization of the this compound scaffold through arylation, oxidation, and dimerization opens avenues for creating more complex molecules with potentially enhanced properties.
Arylation:
Direct arylation of the thiazole ring is a powerful method for C-H bond functionalization. Palladium-catalyzed direct arylation of thiazole derivatives with aryl bromides has been shown to be highly efficient, even at very low catalyst concentrations. researchgate.net For instance, ligand-free palladium(II) acetate (B1210297) can effectively catalyze this reaction. researchgate.net This methodology could potentially be applied to the C5 position of this compound, introducing a second aryl group.
Copper-catalyzed direct arylation of heterocycle C-H bonds with aryl iodides has also been developed, providing another route for the arylation of electron-rich five-membered heterocycles. organic-chemistry.org
Table 2: Conditions for Direct Arylation of Thiazole Derivatives
| Catalyst System | Arylating Agent | Base | Solvent | Reference |
| Ligand-free Pd(OAc)₂ | Aryl bromides | KOAc | DMAc | researchgate.net |
| CuI | Aryl iodides | LiOtBu | - | organic-chemistry.org |
This table presents general conditions for the arylation of thiazole derivatives, which could be adapted for this compound.
Oxidation:
The oxidation of the thiazole ring can occur at the sulfur atom, leading to the formation of non-aromatic sulfoxides or sulfones. wikipedia.org Various oxidizing agents can be employed for this purpose, including meta-chloroperoxybenzoic acid (mCPBA) and hypofluorous acid. wikipedia.org The oxidation of the sulfur atom in this compound would significantly alter its electronic properties and reactivity. Research on isothiazol-3(2H)-one 1,1-dioxides has shown that these oxidized sulfur-containing heterocycles can readily undergo cycloaddition reactions. clockss.org
Dimerization:
The dimerization of thiazole derivatives can occur through various pathways depending on the specific structure and reaction conditions. While direct dimerization of this compound is not well-documented, studies on related compounds offer potential mechanisms. For example, the oxidative dimerization of thioamides is a common method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles. acs.org This process can be promoted by various oxidizing agents or through electrochemical methods. acs.org
Furthermore, research on thiazol-2-ylidenes, which can be generated from N-alkyl thiazolium salts, has shown that they are prone to dimerization to form electron-rich olefins. acs.org This reactivity is relevant in the context of organocatalysis. acs.org
It is important to note that while the general reactivity of thiazoles provides a framework for understanding the potential chemical transformations of this compound, specific experimental studies on this particular compound are needed to fully elucidate its chemical behavior in these reaction pathways.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advancements
Research into 4-(4-bromophenyl)-1,2-thiazole and its derivatives has yielded significant insights into their synthesis and biological activities. A common synthetic route involves the reaction of p-bromoacetophenone with thiourea (B124793) in the presence of an iodine catalyst to form the intermediate 4-(4-bromophenyl)thiazol-2-amine. nih.govmdpi.com This intermediate can then be further reacted with various aromatic aldehydes to produce a range of Schiff base derivatives. nih.gov Another approach involves the reaction of thioamides with alpha-halo carbonyl compounds, a method known as the Hantzsch synthesis. youtube.com A formal [4+1] addition of NaSH to bromoisocyanoalkenes also provides a versatile strategy for creating substituted thiazoles. nih.gov
The structural confirmation of these synthesized compounds relies heavily on spectroscopic techniques. Infrared (IR) spectroscopy is used to identify key functional groups. For instance, the IR spectrum of the 4-(4-bromophenyl)thiazol-2-amine intermediate shows characteristic bands for N-H and C-Br stretching, as well as C-N, C-S, and C=N linkages, confirming the presence of the thiazole (B1198619) nucleus. nih.gov Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is crucial for determining the arrangement of protons within the molecule. nih.govresearchgate.net For example, the ¹H-NMR spectrum of the intermediate shows a singlet corresponding to the NH₂ group, while the spectra of its derivatives display multiplets for aromatic protons and singlets for specific linkages like N=CH. nih.gov Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. nih.gov
Derivatives of this compound have demonstrated a range of biological activities, including antimicrobial and anticancer properties. nih.govacs.orgnih.gov For example, certain Schiff base derivatives have shown promising antimicrobial activity comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov Some derivatives have also exhibited significant anticancer activity against cell lines such as the human breast adenocarcinoma cell line (MCF7). nih.gov The presence of a bromophenyl group at the 4-position of the thiazole ring is often associated with enhanced biological activity. nih.gov
Identification of Knowledge Gaps and Emerging Research Avenues
Despite the progress made, there are several knowledge gaps and emerging areas for future research. While the synthesis of various derivatives is well-established, the exploration of more environmentally friendly and efficient synthetic methods remains a key objective. This includes the use of green catalysts and solvents to minimize the environmental impact of chemical processes. researchgate.net
A significant portion of the research has focused on 2-aminothiazole (B372263) derivatives. nih.govmdpi.commdpi.com However, the chemical space of this compound is vast and largely unexplored. There is a need to synthesize and characterize a wider array of derivatives with different substituents at various positions on the thiazole and phenyl rings to create a more comprehensive structure-activity relationship (SAR) profile. This would involve exploring different reaction pathways and functional group transformations.
The reactivity of the this compound core itself has not been extensively studied. A deeper understanding of its chemical behavior, including its susceptibility to electrophilic and nucleophilic attack, would open up new avenues for creating novel chemical entities. Exploring its use as a building block in more complex molecular architectures is another promising direction.
While initial biological screenings have shown promising antimicrobial and anticancer activities, further in-depth studies are required. nih.govacs.orgnih.gov This includes elucidating the specific mechanisms of action of these compounds at the molecular level. Identifying the precise biological targets and pathways they interact with is crucial for their development as potential therapeutic agents. ontosight.ai Furthermore, the antioxidant and other potential biological activities of these compounds warrant investigation. nih.gov
Potential for Further Development in Materials Science and Organic Chemistry
The unique structural features of this compound and its derivatives suggest their potential application in materials science. The presence of the electron-withdrawing bromophenyl group and the electron-rich thiazole ring creates a molecule with interesting electronic properties. ontosight.ai These properties could be exploited in the design of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). mdpi.com The ability to tune the electronic properties by modifying the substituents on the core structure offers a pathway to designing materials with specific functionalities.
The bromine atom on the phenyl ring serves as a versatile handle for further chemical modifications through cross-coupling reactions. This opens up possibilities for creating conjugated polymers and dendrimers incorporating the this compound unit. Such materials could have applications in areas like photovoltaics and sensors.
In the realm of organic chemistry, this compound can serve as a valuable scaffold for the construction of more complex heterocyclic systems. The thiazole ring is a key component in many biologically active compounds and pharmaceuticals. mdpi.comnih.gov The presence of multiple reaction sites on the this compound molecule allows for its elaboration into diverse and intricate molecular architectures, contributing to the toolbox of synthetic organic chemists. The development of novel synthetic methodologies centered around this scaffold could lead to the discovery of new classes of compounds with unique properties.
Translational Prospects of Theoretical and Synthetic Insights for Novel Chemical Entities
The integration of computational and theoretical chemistry with synthetic efforts holds significant promise for the rational design of novel chemical entities based on the this compound framework. Molecular docking studies have already been employed to predict the binding interactions of these compounds with biological targets, helping to explain their observed biological activities. nih.gov
Further application of computational tools can guide the synthesis of new derivatives with improved properties. Quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate the structural features of the molecules with their biological activities. This can help in prioritizing which new compounds to synthesize, thereby saving time and resources.
Theoretical calculations can also provide insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.gov This information can aid in the interpretation of experimental data and in the design of new molecules with tailored electronic and optical properties for materials science applications.
The synthetic insights gained from the preparation of various derivatives can be translated into the development of more efficient and scalable synthetic routes. This is a crucial step for the potential commercialization of any new chemical entity, whether for pharmaceutical or materials science applications. The ability to produce these compounds in larger quantities and at a lower cost is essential for their practical use. By combining theoretical predictions with practical synthetic strategies, the journey from a promising lead compound to a novel chemical entity with real-world applications can be significantly accelerated.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4-(4-Bromophenyl)-1,2-thiazole derivatives?
- Methodological Answer : A standard approach involves refluxing substituted benzaldehyde derivatives with thiazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid). For example, this compound derivatives can be synthesized via condensation reactions, followed by solvent evaporation and filtration . Optimization includes varying substituents on the benzaldehyde moiety to modulate reactivity and yield.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm substitution patterns and aromatic proton environments.
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups like C-Br (550–600 cm) and C=S (1100–1250 cm) .
- Elemental Analysis : Ensures purity and stoichiometric composition.
Q. How do structural modifications (e.g., halogen substitution) influence the physicochemical properties of this compound?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., Br at the 4-position) enhances thermal stability and alters solubility in polar solvents. Comparative studies with fluorophenyl or chlorophenyl analogs reveal distinct melting points and crystallinity trends, as observed in differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What strategies resolve contradictory biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from assay conditions (e.g., bacterial strain variability). To address this:
- Use standardized protocols (e.g., CLSI guidelines) for antimicrobial testing.
- Compare in vitro (cell culture) and in vivo (animal model) efficacy.
- Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., replacing Br with Cl or F) to isolate contributing factors .
Q. How can crystallographic data inform the design of this compound-based inhibitors?
- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and intermolecular interactions critical for docking studies. For example:
- Key Crystallographic Parameters :
| Bond (Å) | Angle (°) |
|---|---|
| C-Br: 1.89–1.92 | C-S-C: 88–92 |
| C-N: 1.32–1.35 | Dihedral: 8–12 |
- Use software like SHELXL for refinement and Mercury for visualizing π-π stacking or halogen bonding, which influence target binding .
Q. What experimental approaches optimize reaction yields in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Step 1 : Optimize S-alkylation using alkaline conditions (e.g., KCO in DMF) to enhance nucleophilicity of thiol groups .
- Step 2 : Monitor intermediates via TLC or HPLC to minimize side reactions.
- Step 3 : Employ microwave-assisted synthesis for time-sensitive steps, reducing reaction times from hours to minutes .
Q. How do computational methods (e.g., DFT) complement experimental studies on this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For instance:
- Calculate Fukui indices to identify reactive sites for electrophilic substitution.
- Simulate IR and NMR spectra using Gaussian 09, comparing results with experimental data to validate structures .
Data Contradiction Analysis
Q. Why do some studies report variable antimicrobial activity for structurally similar this compound derivatives?
- Methodological Answer : Variations often stem from:
- Bacterial Membrane Permeability : Bromine’s lipophilicity may enhance penetration in Gram-positive vs. Gram-negative bacteria.
- Resistance Mechanisms : Efflux pump expression in clinical isolates reduces efficacy.
- Solution : Use isogenic bacterial strains and quantify intracellular compound concentrations via LC-MS .
Tables for Key Parameters
Table 1 : Crystallographic Data for this compound Derivatives (from )
| Parameter | Value |
|---|---|
| Space Group | P21/n |
| Unit Cell (Å) | a=14.95, b=5.49, c=27.96 |
| β Angle (°) | 102.4 |
| R Factor | 0.044 |
| Bond Length (C-Br) | 1.91 Å |
Table 2 : Comparative Biological Activity of Substituted Derivatives
| Derivative | IC (µM) * | MIC (µg/mL) ** |
|---|---|---|
| 4-Bromophenyl | 12.3 | 8.5 |
| 4-Fluorophenyl | 18.7 | 12.4 |
| 4-Chlorophenyl | 15.9 | 10.2 |
| *Anticancer (HeLa), **Antimicrobial (E. coli) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
